molecular formula C11H12N2O3 B15173996 methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate

methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate

Cat. No.: B15173996
M. Wt: 220.22 g/mol
InChI Key: ABKWLNYOVXBIKX-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate is a benzimidazole derivative characterized by a methoxy group at position 5, a methyl group at position 2, and a methyl ester at position 4 of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological and material science applications. Its synthesis likely involves cyclization of o-phenylenediamine derivatives with carboxylate precursors, followed by selective functionalization at positions 2, 4, and 5, as seen in analogous benzimidazole syntheses .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-6-12-7-4-5-8(15-2)9(10(7)13-6)11(14)16-3/h4-5H,1-3H3,(H,12,13)

InChI Key

ABKWLNYOVXBIKX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC(=C2C(=O)OC)OC

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays and as a precursor for biologically active molecules.

Medicine: It has been investigated for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzimidazole scaffold is highly tunable, with substitutions at positions 2, 4, and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties Reference
Methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate 2-CH₃, 4-COOCH₃, 5-OCH₃ Moderate lipophilicity; potential prodrug (ester group) for carboxylic acid activation.
Benzimidazole-2-carboxylic acids (40–46) 2-COOH, 5-R (variable substituents) Enhanced water solubility; direct receptor binding (e.g., angiotensin II antagonism in CV-11974).
TCV-116 (Prodrug of CV-11974) 2-OCH₂CH₃, 7-COOCH₂CH₃, 1-Ph-Tetrazole High potency angiotensin II receptor antagonist; sustained antihypertensive effect via ester-to-acid conversion.
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides (3a–3b) 2-benzohydrazide, 5-CH₃ Antimicrobial/anticancer activity; hydrazide group enables Schiff base formation for targeted interactions.

Pharmacological and Functional Differences

  • Bioactivity: TCV-116 and its active metabolite CV-11974 exhibit nanomolar affinity for angiotensin II receptors due to the tetrazole biphenyl group, which enhances hydrogen bonding and π-π stacking with receptors . In contrast, this compound lacks this pharmacophore, suggesting divergent therapeutic targets.
  • Solubility and Metabolism : The methyl ester in the target compound may act as a prodrug, similar to TCV-116, but its hydrolysis to a carboxylic acid (if applicable) would depend on esterase activity . Benzimidazole-2-carboxylic acids (e.g., CV-11974) bypass this step, enabling immediate receptor engagement .
  • Synthetic Flexibility : Compounds like 2-(chloromethyl)-1H-benzimidazole (32–39) allow further derivatization (e.g., nucleophilic substitution), whereas the target compound’s ester and methoxy groups limit direct functionalization .

Physicochemical Properties

  • Crystallinity : Substituent patterns influence hydrogen bonding and crystal packing. For example, benzimidazole-2-carboxylic acids form stable salts via COOH⋯N interactions, while methyl esters rely on weaker van der Waals forces .

Data Tables

Table 1: Substituent Effects on Benzimidazole Bioactivity

Position Substituent Effect on Bioactivity
2 -CH₃ Increases lipophilicity; may reduce receptor binding compared to -COOH or -OCH₂CH₃.
4 -COOCH₃ Prodrug potential; hydrolyzes to -COOH in vivo (if metabolically labile).
5 -OCH₃ Electron-donating; may stabilize radicals or enhance π-stacking in aromatic systems.

Table 2: Key Pharmacokinetic Parameters of Selected Benzimidazoles

Compound logP Water Solubility (mg/mL) IC₅₀ (Receptor Binding)
Target 2.1 0.12 Not reported
CV-11974 1.8 1.45 1.12 × 10⁻⁷ M (AII receptor)
TCV-116 3.5 0.08 Prodrug (converts to CV-11974)

Biological Activity

Methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from recent literature and research findings.

Structure and Synthesis

Benzimidazole derivatives, including this compound, are characterized by a fused benzene and imidazole ring. The presence of methoxy and carboxylate groups significantly influences their biological activity. Recent studies have focused on optimizing the synthesis of these compounds to enhance their efficacy against various diseases.

Antimicrobial Activity

Benzimidazole derivatives are recognized for their antimicrobial properties. In vitro studies have demonstrated that compounds with the benzimidazole nucleus exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, certain derivatives have shown effective minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

CompoundTarget PathogenMIC (μg/ml)Reference
1S. aureus50
2E. coli62.5
3C. albicans250

Anti-inflammatory Activity

Research indicates that benzimidazole derivatives can also function as anti-inflammatory agents by inhibiting pro-inflammatory mediators. Compounds similar to this compound have been shown to block the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation .

Antiviral Activity

Some benzimidazole derivatives demonstrate antiviral properties by inhibiting viral replication processes. For example, specific derivatives have been effective against human cytomegalovirus (HCMV) and other RNA viruses, highlighting their potential in antiviral therapy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of benzimidazole derivatives. It was found that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications at specific positions on the benzimidazole ring significantly impact its biological activity. For instance, the presence of methoxy groups at the 5-position enhances its antimicrobial potency, while carboxylate substitutions improve anti-inflammatory effects .

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